molecular formula C19H21N3O4 B11566293 N-(1-ethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

N-(1-ethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11566293
M. Wt: 355.4 g/mol
InChI Key: KHEAOGNOVQLRMB-UHFFFAOYSA-N
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Description

N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE: is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, which is further substituted with three methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Ethylation: The benzodiazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling with Trimethoxybenzoyl Chloride: The ethylated benzodiazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use as a pharmaceutical intermediate.
  • Explored for its role in drug design and development.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
  • N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZOATE
  • N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMINE

Uniqueness:

  • The presence of the ethyl group on the benzodiazole ring distinguishes it from its methylated counterpart, potentially altering its biological activity and chemical reactivity.
  • The trimethoxybenzamide moiety provides unique steric and electronic properties, influencing its interaction with molecular targets.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H21N3O4/c1-5-22-11-20-14-10-13(6-7-15(14)22)21-19(23)12-8-16(24-2)18(26-4)17(9-12)25-3/h6-11H,5H2,1-4H3,(H,21,23)

InChI Key

KHEAOGNOVQLRMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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